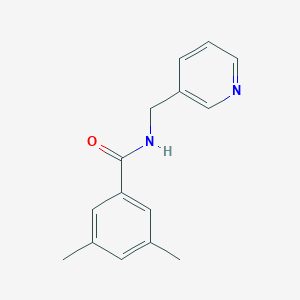

N-(3-Picolyl)-3,5-dimethylbenzamide

Description

Systematic IUPAC Nomenclature and CAS Registry Number

N-(3-Picolyl)-3,5-dimethylbenzamide is systematically named 3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide under IUPAC conventions. This designation reflects its core benzamide scaffold substituted with a 3-picolyl group (pyridin-3-ylmethyl) and methyl groups at the 3- and 5-positions of the aromatic ring.

CAS Registry Number : 51832-86-1.

Molecular Formula : C₁₅H₁₆N₂O.

Molecular Weight : 240.30 g/mol.

Table 1: Key Identifiers for this compound

| Identifier Type | Value/Value Range | Source |

|---|---|---|

| CAS RN | 51832-86-1 | |

| PubChem CID | 40145 | |

| InChIKey | KGGOBVPLAQWHHP-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |

Structural Isomerism and Positional Variations in Picolyl-Benzamide Derivatives

The compound belongs to a class of benzamides where positional isomerism arises from the attachment site of the picolyl group on the pyridine ring. Three primary positional variants exist:

- N-(2-Picolyl)-3,5-dimethylbenzamide (CAS 51832-85-0, PubChem CID 40144): Pyridin-2-ylmethyl substitution.

- This compound (CAS 51832-86-1): Pyridin-3-ylmethyl substitution.

- Picobenzide (CAS 51832-87-2, PubChem CID 40146): Pyridin-4-ylmethyl substitution (N-(4-picolyl)).

Key Structural Differences :

- Pyridine Ring Orientation : The picolyl group’s attachment position (2, 3, or 4) alters steric and electronic interactions with the benzamide core.

- Conformational Flexibility : Rotatable bonds in the picolyl side chain enable distinct spatial arrangements critical for receptor binding.

Table 2: Positional Isomers of Picolyl-Benzamide Derivatives

| Compound Name | CAS RN | PubChem CID | Pyridine Substitution Position |

|---|---|---|---|

| N-(2-Picolyl)-3,5-dimethylbenzamide | 51832-85-0 | 40144 | 2 |

| This compound | 51832-86-1 | 40145 | 3 |

| Picobenzide | 51832-87-2 | 40146 | 4 |

Synonymous Designations and Cross-Database Identifiers

The compound is referenced under multiple synonyms and identifiers across chemical databases:

Synonyms :

Cross-Database Identifiers :

| Database | Identifier Type | Value | |

|---|---|---|---|

| DSSTox | Substance ID | DTXSID10199791 | |

| Wikidata | QID | Q83072769 | |

| Beilstein Handbook | Reference | 5-22-09-00311 |

Depositor-Supplied Names :

Properties

CAS No. |

51832-86-1 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.3g/mol |

IUPAC Name |

3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

KGGOBVPLAQWHHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |

Other CAS No. |

51832-86-1 |

Synonyms |

M 14012-3 M-14012-3 N-(3-picolyl)-3,5-dimethylbenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) selectively inhibits HDAC4/5, enhancing chemotherapy efficacy in non-small cell lung cancer (NSCLC) when combined with cisplatin .

- Peptoid-based analogs (e.g., 2j, 2m) demonstrate that hydrophobic substituents (e.g., benzyl, fluorobenzyl) improve HDAC binding affinity and selectivity .

Carbonic Anhydrase (CA) Inhibitors

Thiourea derivatives of 3,5-dimethylbenzamide exhibit carbonic anhydrase inhibitory activity , targeting isoforms CA II, IX, and XII:

Key Observations :

- Electron-withdrawing groups (e.g., chloro, nitro) enhance CA inhibition, particularly against tumor-associated isoforms (CA IX/XII) .

Pharmacokinetic and Metabolic Comparisons

The position of the pyridine nitrogen in picolyl-substituted analogs significantly impacts metabolism and elimination:

Key Observations :

- Renal elimination rates increase as the pyridine nitrogen moves away from the amide group.

- N-Oxidation is absent in the 2-picolyl derivative due to steric hindrance .

Miscellaneous Structural Analogs

- N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide (CAS 827620-93-9): Features a 3,5-dimethylphenyl group but lacks the picolyl moiety. Primarily explored in kinase inhibition studies .

Preparation Methods

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DCM) favor carbodiimide-mediated coupling by stabilizing the O-acylisourea intermediate. Nonpolar solvents (e.g., toluene) are less effective, resulting in prolonged reaction times (Table 1).

Table 1: Solvent Impact on Amide Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.9 | 72 | 12 |

| DMF | 36.7 | 68 | 10 |

| Toluene | 2.4 | 45 | 24 |

Catalytic Additives

4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances yields in Schotten-Baumann reactions by deprotonating the amine, increasing nucleophilicity. Without DMAP, yields drop to 60–65% due to incomplete acylation.

Purification and Analytical Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water (3:1) yields high-purity crystals (mp 132–134°C), while silica gel chromatography (ethyl acetate/hexane) is preferred for small-scale syntheses.

Table 2: Purity Analysis by HPLC

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99.2 | 85 |

| Column Chromatography | 98.5 | 92 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.54 (d, J = 4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Py-H), 7.72 (d, J = 7.6 Hz, 1H, Py-H), 7.25 (s, 2H, Ar-H), 6.94 (s, 1H, Ar-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 2.35 (s, 6H, CH₃).

-

IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Industrial-Scale Production Challenges

While lab-scale methods are well-established, scaling up requires addressing:

-

Exothermic reactions during acyl chloride formation.

-

Solvent recovery in biphasic systems.

-

Cost-effective alternatives to carbodiimide coupling agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.